

Technical Guide: Physical Properties of Methyl 4-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-(2-bromoethyl)benzoate**

Cat. No.: **B179108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-bromoethyl)benzoate is an organic compound with the chemical formula $C_{10}H_{11}BrO_2$. This document provides a comprehensive overview of its core physical properties, compiled from various scientific sources. It is intended to serve as a technical guide for professionals in research and development who may be utilizing this compound in chemical synthesis, drug discovery, or materials science. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for key physical property determination and a visualization of a common synthetic pathway.

Core Physical Properties

The physical characteristics of **Methyl 4-(2-bromoethyl)benzoate** are essential for its handling, application in reactions, and purification processes. A summary of these properties is provided in the table below.

Property	Value	Source
Molecular Formula	<chem>C10H11BrO2</chem>	[1]
Molecular Weight	243.10 g/mol	[1]
Boiling Point	135-138 °C at 1 Torr	
Density (Predicted)	1.402 ± 0.06 g/cm³	
Melting Point	No experimental data available	
Solubility	Insoluble in water; Soluble in common organic solvents (qualitative prediction)	
CAS Number	136333-97-6	[1]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of a solid organic compound like **Methyl 4-(2-bromoethyl)benzoate**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

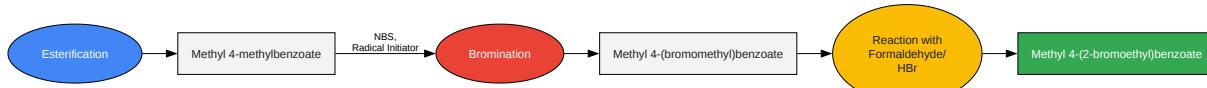
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

- Sample Preparation: A small amount of the crystalline solid is finely powdered. The powdered sample is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup:
 - Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.

- Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.
- Heating: The sample is heated gradually. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
- Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Understanding the solubility of a compound is critical for reaction setup, extraction, and purification (crystallization).


Methodology: Qualitative Solubility Test

- Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to represent a spectrum of polarities.
- Procedure:
 - Approximately 10-20 mg of the solid compound is placed into a small test tube.
 - About 0.5 mL of the selected solvent is added to the test tube.
 - The mixture is agitated or vortexed for about one minute to facilitate dissolution.
 - Visual observation is used to determine if the solid has dissolved completely.
- Classification:
 - Soluble: The solid dissolves completely, forming a clear solution.

- Partially Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.
- Insoluble: The solid does not appear to dissolve in the solvent.
- Structural Inference: The solubility profile provides insights into the polarity of the molecule. Given its ester functional group and the bromoethyl chain, **Methyl 4-(2-bromoethyl)benzoate** is predicted to be soluble in moderately polar to nonpolar organic solvents and insoluble in water.

Synthetic Pathway Visualization

The following diagram illustrates a representative synthetic route for the preparation of **Methyl 4-(2-bromoethyl)benzoate**. This visualization provides a clear workflow for chemists aiming to synthesize this compound in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: A possible synthetic pathway for **Methyl 4-(2-bromoethyl)benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(2-bromoethyl)benzoate | C10H11BrO2 | CID 10586287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: Physical Properties of Methyl 4-(2-bromoethyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179108#physical-properties-of-methyl-4-2-bromoethyl-benzoate\]](https://www.benchchem.com/product/b179108#physical-properties-of-methyl-4-2-bromoethyl-benzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com